D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome

Overview

Description

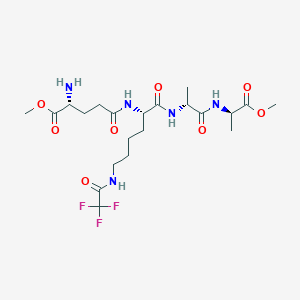

D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome is a synthetic peptide compound It is composed of D-gamma-glutamyl, lysine (with a trifluoroacetyl group), and two D-alanine residues, with the terminal alanine esterified

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next protected amino acid is added using a coupling reagent.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed.

Industrial Production Methods

Industrial production of such peptides often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the desired peptide with high purity.

Chemical Reactions Analysis

Types of Reactions

D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide bonds in the presence of water or enzymes.

Oxidation: Oxidative modifications, particularly at the lysine residue.

Substitution: Reactions involving the replacement of functional groups, such as the trifluoroacetyl group on lysine.

Common Reagents and Conditions

Hydrolysis: Typically performed under acidic or basic conditions, or enzymatically using proteases.

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Substitution: Reagents such as trifluoroacetic acid (TFA) for deprotection and other specific reagents for functional group modifications.

Major Products Formed

Hydrolysis: Results in smaller peptide fragments or individual amino acids.

Oxidation: Leads to oxidized forms of the peptide, potentially altering its biological activity.

Substitution: Produces modified peptides with different functional groups, which can be used for further studies or applications.

Scientific Research Applications

D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome has several applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modifications.

Biology: Investigated for its interactions with enzymes and receptors, providing insights into peptide-based signaling pathways.

Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The presence of the trifluoroacetyl group and esterified alanine residues can influence the peptide’s stability, solubility, and binding affinity.

Comparison with Similar Compounds

Similar Compounds

D-gamma-Glu-Gly: A dipeptide formed from D-gamma-glutamyl and glycine residues.

L-Ala-gamma-D-Glu-meso-Dap-D-Ala: A tetrapeptide comprising L-alanyl, gamma-D-glutamyl, meso-diaminopimelyl, and D-alanine units.

iE-DAP (D-gamma-Glu-mDAP): A dipeptide present in the peptidoglycan of certain bacteria, recognized by the intracellular receptor NOD1.

Uniqueness

D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome is unique due to its specific sequence and modifications, such as the trifluoroacetyl group on lysine and the esterified alanine residues. These modifications can enhance the peptide’s stability and bioactivity, making it a valuable tool for various research applications.

Biological Activity

D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome is a synthetic peptide that has garnered interest in the fields of biochemistry and microbiology due to its structural components and potential biological activities. This compound consists of D-gamma-glutamyl, lysine (with a trifluoroacetyl group), and two D-alanine residues, with the terminal alanine being esterified. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Overview of Biological Activity

This compound has been investigated for its interactions with various biological molecules, particularly enzymes and receptors involved in peptide-based signaling pathways. The specific structure of this compound allows it to mimic natural peptides found in bacterial cell walls, which are crucial for maintaining structural integrity and mediating immune responses.

The biological activity of this compound primarily revolves around its ability to interact with specific molecular targets:

- Enzyme Interactions : The compound can bind to enzymes involved in peptidoglycan synthesis and modification, potentially altering their activity. For instance, studies have shown that d-amino acids like D-alanine and D-glutamate play significant roles in bacterial cell wall remodeling and can influence enzyme functions such as transpeptidation and carboxypeptidation .

- Receptor Binding : The peptide may also interact with receptors that mediate immune responses, influencing signaling pathways such as NF-kB translocation. This interaction is critical for understanding how bacteria evade host immune systems .

- Peptide-Based Signaling Pathways : The presence of the trifluoroacetyl group and esterified alanine residues enhances the stability and solubility of the peptide, which can affect its binding affinity to target proteins.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Peptidoglycan Editing : Research indicates that modifications in the peptidoglycan layer, such as the conversion of terminal D-alanine to alaninol, can significantly impact bacterial pathogenicity and immune evasion strategies . This suggests that compounds like this compound could be utilized to study these modifications further.

- Regulatory Roles of d-Amino Acids : d-amino acids have been discovered to play regulatory roles in bacterial physiology, including biofilm dispersal and cell wall remodeling . The incorporation of this compound into studies could provide insights into these processes.

Case Studies

Several case studies illustrate the biological significance of compounds similar to this compound:

- d-Alanine Metabolism in Marine Bacteria : A study on Pseudoalteromonas sp. demonstrated that d-alanine is crucial for peptidoglycan biosynthesis and that marine bacteria utilize unique pathways for its catabolism . This highlights the importance of d-amino acids in diverse ecological contexts.

- Bacterial Pathogen Interaction : Research on Salmonella Typhimurium revealed that specific modifications in peptidoglycan can help bacteria evade immune detection by modulating pro-inflammatory signals . Investigating how synthetic peptides like this compound interact with these pathways could lead to novel therapeutic strategies.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Modulates activity of peptidoglycan-synthesizing enzymes, influencing bacterial growth. |

| Immune Modulation | Alters receptor signaling pathways, potentially affecting immune response mechanisms. |

| Peptide Stability | Enhanced solubility and binding affinity due to structural modifications. |

Table 2: Case Study Findings

Properties

IUPAC Name |

methyl (2R)-2-amino-5-[[(2S)-1-[[(2R)-1-[[(2R)-1-methoxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-6-[(2,2,2-trifluoroacetyl)amino]hexan-2-yl]amino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34F3N5O8/c1-11(16(31)28-12(2)18(33)36-3)27-17(32)14(7-5-6-10-26-20(35)21(22,23)24)29-15(30)9-8-13(25)19(34)37-4/h11-14H,5-10,25H2,1-4H3,(H,26,35)(H,27,32)(H,28,31)(H,29,30)/t11-,12-,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTYQIXPOXETSP-SYQHCUMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)OC)NC(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)CCC(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](C)C(=O)OC)NC(=O)[C@H](CCCCNC(=O)C(F)(F)F)NC(=O)CC[C@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34F3N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.